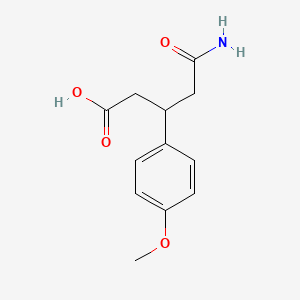

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

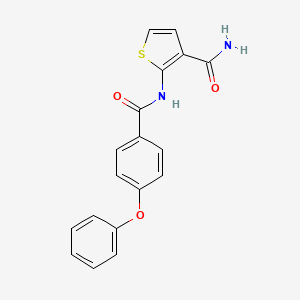

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid is a chemical compound with the empirical formula C10H10N2O2 . It has a molecular weight of 190.20 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid can be represented by the SMILES string COc1ccc(cc1)-c2cc(N)on2 . The InChI key for this compound is PHOQFLXRNUDPHQ-UHFFFAOYSA-N . Further analysis of the molecular structure could be performed using techniques such as Hirshfeld surface analysis .Physical And Chemical Properties Analysis

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid is a solid compound with a melting point of 135-139 °C . .Applications De Recherche Scientifique

1. Cosmetic and Skin Care Applications

A study identified compounds related to 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid in pineapple fruit, which exhibited inhibitory activities against tyrosinase. These compounds could contribute to the anti-browning effect of pineapple juice and potentially serve as skin whitening agents in cosmetic applications (Zheng et al., 2010).

2. Synthesis and Chemical Applications

The synthesis of various derivatives of 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid has been explored for various purposes:

- Synthesis of L-2-Amino-5-arylpentanoic acids, constituent amino acids in AM-toxins (Shimohigashi et al., 1976).

- Development of a synthetic scheme for isotopomers of 5-Aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins (Shrestha‐Dawadi & Lugtenburg, 2003).

- The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was studied, highlighting its potential in various chemical syntheses (Konarev et al., 2007).

3. Biomedical Research

Studies have also explored the biomedical applications of compounds related to 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid:

- Research on leukotriene D4 antagonists and 5-lipoxygenase inhibitors synthesized benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, potentially beneficial in medical research (Musser et al., 1987).

- Synthesis of pyranopyrazoles using derivatives of 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid showcased potential in drug development (Zolfigol et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propriétés

IUPAC Name |

5-amino-3-(4-methoxyphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H2,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOBZOCYRADJOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001348019 |

Source

|

| Record name | 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid | |

CAS RN |

92410-39-4 |

Source

|

| Record name | 5-Amino-3-(4-methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2782831.png)

![(Z)-N'-[2-(4-Tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide](/img/structure/B2782833.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2782837.png)

![6-(difluoromethyl)-N-[6-ethoxy-2-(3-hydroxy-3-methylbutyl)indazol-5-yl]pyridine-2-carboxamide](/img/structure/B2782842.png)

![Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2782843.png)

![2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2782846.png)

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782853.png)